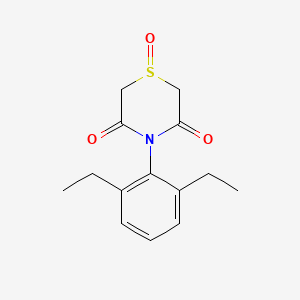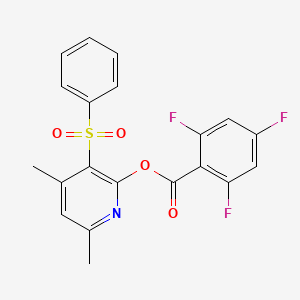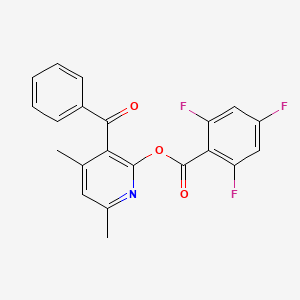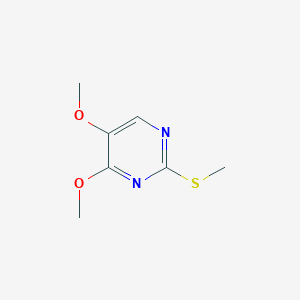![molecular formula C15H14Cl2N2S B3036086 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole CAS No. 338965-97-2](/img/structure/B3036086.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
Descripción general
Descripción
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole (DCBSI) is an organic compound that has been used in a variety of scientific research applications. This compound is a derivative of imidazole, a heterocyclic aromatic compound that is found in many biological molecules. DCBSI has been used in biochemical and physiological experiments, and it has been found to have a number of unique properties that make it useful for a variety of research applications.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Ambivalent Nucleophilicity in Chemical Reactions : Imidazole derivatives, including those structurally similar to the specified compound, exhibit versatile nucleophilicity, reacting via different atoms depending on the reacting agents. For instance, they react with dimethyl acetylenedicarboxylate through the S-atom to form corresponding sulfanyl fumarates, as shown in a study by Mlostoń, G. et al. (2008) (Mlostoń et al., 2008).
- Synthesis of Polysubstituted Imidazoles : The compound is potentially useful in the synthesis of various polysubstituted imidazoles. This application is demonstrated in a study by Tavakoli, Z. et al. (2012), where a range of imidazoles was synthesized using a recyclable catalyst (Tavakoli et al., 2012).
Biological and Pharmacological Research
- Antiprotozoal Activity : Benzimidazole derivatives, which are structurally related to the compound , have been synthesized and tested for their antiprotozoal activity. These compounds showed significant effectiveness against various protozoa, as researched by Pérez‐Villanueva, J. et al. (2013) (Pérez‐Villanueva et al., 2013).
- Antibacterial and Antifungal Activities : Novel imidazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. This is highlighted in a study by Anisetti, R. N. et al. (2012), where various synthesized compounds exhibited antimicrobial properties (Anisetti et al., 2012).
Molecular Structure and Properties
- X-ray Crystallography for Structural Analysis : The structures of various imidazole derivatives, which can be related to the compound , have been determined using X-ray crystallography. This method is crucial for understanding the molecular structure and properties of these compounds, as described in studies by Mlostoń, G. et al. (2008) and Majchrzak, A. et al. (2003) (Mlostoń et al., 2008); (Majchrzak et al., 2003).
Applications in Material Science
- Luminescence Sensing : Imidazole derivatives have been used in the development of lanthanide metal-organic frameworks, which show potential as fluorescence sensors for benzaldehyde-based derivatives. This application is explored in a study by Shi, B. et al. (2015) (Shi et al., 2015).
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-4-7-19-11(3)10(2)18-15(19)20-9-12-5-6-13(16)14(17)8-12/h1,5-6,8H,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHZAFINTZJDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036003.png)
![3-[4-(6-Chloro-2-pyridinyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036004.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)


![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B3036016.png)

![1-[(3,4-Dichlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B3036019.png)
![4-chloro-N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3036020.png)
![4-chloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B3036021.png)
![1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide](/img/structure/B3036023.png)


![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)